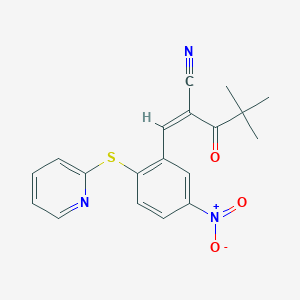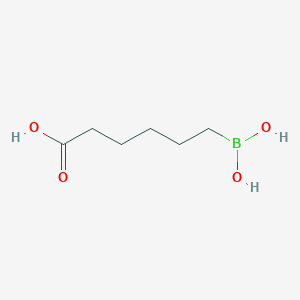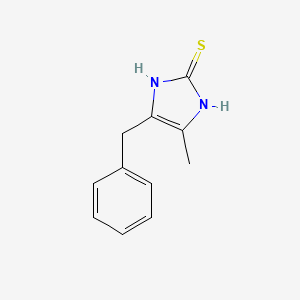![molecular formula C22H22O6 B2518861 ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 896039-74-0](/img/structure/B2518861.png)
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate, is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class. The methoxy and ethoxy groups suggest potential interactions that could influence the compound's physical and chemical properties, as well as its synthesis and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of various esters and acids with specific reagents to introduce the desired functional groups. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Similarly, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form different products depending on the solvent used . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a similar compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was elucidated by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding . The molecular structure is crucial as it can affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present. The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, for example, exists as the enamine tautomer and features a bifurcated hydrogen bond in its solid form . The presence of electron-donating and withdrawing groups can lead to various chemical reactions, such as nucleophilic substitutions or additions, which are essential for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. Vibrational frequency analysis, FT-IR, and Laser-Raman spectra provide insights into the bond strengths and the presence of functional groups . Theoretical calculations, such as DFT, can predict the HOMO and LUMO energies, which are indicative of the compound's chemical stability and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining the melting point, solubility, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, closely related to the chemical , have been investigated for their reactivity with S-methylisothiosemicarbazide hydroiodide. These reactions, conducted in pyridine or ethanol, lead to the formation of various compounds, including 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. These reactions demonstrate the potential for synthesizing heterocyclic compounds which might have various applications in chemical research and potentially in pharmaceutical development (Vetyugova et al., 2018).
Crystal Packing Interactions
In another study, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate was examined for its crystal packing interactions. This research highlighted the presence of rare nonhydrogen bonding interactions, such as N⋯π and O⋯π interactions, within the crystal structure. Understanding such interactions is crucial for the design of molecular materials with specific properties, including those required for drug design and materials science (Zhang et al., 2011).
Crown Ether Derivatives
The synthesis of crown ethers incorporating chromenone fragments represents another area of research related to this compound. Specifically, 3-phenyl chromenone-crown ethers have been synthesized, which could have applications in host-guest chemistry and the development of new sensors or separation materials. The study of their cation association constants further illustrates their potential utility in selectively recognizing and binding specific metal ions (Bulut & Erk, 2001).
Catalytic Applications
Research into catalytic processes has also touched upon related compounds, with studies on catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene. Such research is vital for advancing synthetic methodologies in industrial chemistry, potentially leading to more efficient and sustainable chemical production processes (Clegg et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-26-21(23)14(3)27-17-10-11-18-13(2)20(22(24)28-19(18)12-17)15-6-8-16(25-4)9-7-15/h6-12,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGGCCWLPDZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)
![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)
![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

